molecular formula C10H15NS B8625617 2-Methyl-1-phenylthio-2-propylamine

2-Methyl-1-phenylthio-2-propylamine

Cat. No.: B8625617
M. Wt: 181.30 g/mol
InChI Key: YINMKUDUUHSUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-phenylthio-2-propylamine is a substituted propylamine derivative featuring a phenylthio (-SPh) group at the 1-position and a methyl group at the 2-position. It serves as a key intermediate in organic synthesis, particularly for compounds like 2-amino-2-methylpropylsulfate .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-methyl-1-phenylsulfanylpropan-2-amine

InChI

InChI=1S/C10H15NS/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

YINMKUDUUHSUHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound is compared below with structurally related amines (Table 1):

Table 1: Structural Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-1-phenylthio-2-propylamine 1-(Phenylthio), 2-methyl C10H15NS 181.30 Sulfur-containing substituent
N-Methyl-2-phenylpropan-1-amine 2-Phenyl, N-methyl C10H15N 149.24 Phenethylamine backbone
2-Phenylpropylamine 2-Phenyl C9H13N 135.21 Simple aryl-substituted amine
Methyl-(2-methyl-2-phenyl-propyl)-amine 2-Methyl-2-phenyl, N-methyl C11H17N 163.26 Branched alkyl-aryl hybrid

Key Observations :

  • The phenylthio group in the target compound enhances lipophilicity compared to non-sulfur analogs (e.g., N-Methyl-2-phenylpropan-1-amine) .

Yield and Efficiency :

  • The method in achieves "satisfactory" yields (exact % unspecified) for 2-methyl-1-substituted-phenyl-2-propylamines, suggesting scalability for the target compound .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility :

  • Hydrochloride salts (e.g., 2-Phenyl-1-propanamine hydrochloride in ) improve aqueous solubility for pharmaceutical applications .

Bioactivity :

  • N-Methyl-2-phenylpropan-1-amine (Phenpromethamine): Acts as a stimulant, likely via dopamine/norepinephrine reuptake inhibition .

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